
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-cloro-4-oxo-3,4-dihidroquinazolina-7-carboxílico es un compuesto heterocíclico que despierta un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto es parte de la familia de las quinazolinas, conocida por sus diversas actividades biológicas y posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-cloro-4-oxo-3,4-dihidroquinazolina-7-carboxílico generalmente involucra la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de derivados del ácido antranílico con cloruro de cloroacetilo, seguido de la ciclización en presencia de una base. Las condiciones de reacción a menudo incluyen:
Temperatura: Temperaturas moderadas a altas (80-120 °C)
Disolvente: Disolventes apróticos polares como la dimetilformamida o el dimetilsulfóxido
Catalizadores: Bases como el hidróxido de sodio o el carbonato de potasio
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a una síntesis eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-cloro-4-oxo-3,4-dihidroquinazolina-7-carboxílico experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como las aminas o los tioles.
Reacciones de Oxidación: El compuesto puede oxidarse para formar derivados de quinazolina con diferentes estados de oxidación.
Reacciones de Reducción: La reducción puede llevar a la formación de derivados de dihidroquinazolina.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como las aminas o los tioles en presencia de una base (por ejemplo, hidróxido de sodio) a temperaturas moderadas.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales Productos
Sustitución: Formación de derivados del ácido 2-amino-4-oxo-3,4-dihidroquinazolina-7-carboxílico.
Oxidación: Formación de derivados de quinazolina-2,4-diona.
Reducción: Formación de derivados de 3,4-dihidroquinazolina.
Aplicaciones Científicas De Investigación
El ácido 2-cloro-4-oxo-3,4-dihidroquinazolina-7-carboxílico tiene varias aplicaciones en la investigación científica:
Química Medicinal: Utilizado como andamio para el diseño de inhibidores de diversas enzimas y receptores.
Estudios Biológicos: Investigado por sus posibles propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Desarrollo Farmacéutico: Explorado como compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Aplicaciones Industriales: Utilizado en la síntesis de materiales avanzados y como intermedio en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción del ácido 2-cloro-4-oxo-3,4-dihidroquinazolina-7-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, lo que lleva a vías celulares alteradas. Las vías y los objetivos exactos dependen del contexto biológico específico y las modificaciones realizadas en el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-Hidroxi-2-quinolonas: Conocidas por sus actividades biológicas y utilizadas en la investigación de fármacos.
Derivados de Quinazolinona: Exhibiendo diversas actividades farmacológicas, incluidas las propiedades anticancerígenas y antimicrobianas.
Singularidad
El ácido 2-cloro-4-oxo-3,4-dihidroquinazolina-7-carboxílico destaca por su patrón de sustitución específico, que imparte reactividad química y actividad biológica únicas. Su átomo de cloro permite diversas reacciones de sustitución, lo que lo convierte en un andamio versátil para el diseño de fármacos.
Propiedades
Fórmula molecular |
C9H5ClN2O3 |
|---|---|
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
2-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-3-4(8(14)15)1-2-5(6)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
Clave InChI |
OUNYQQXOCCENSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)
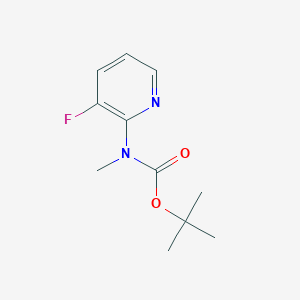
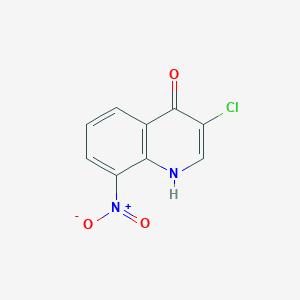
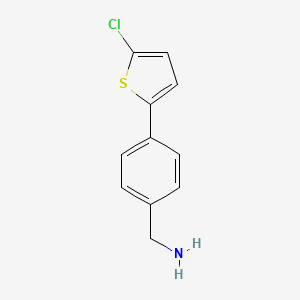




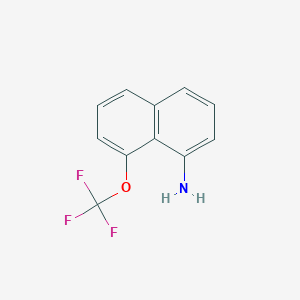
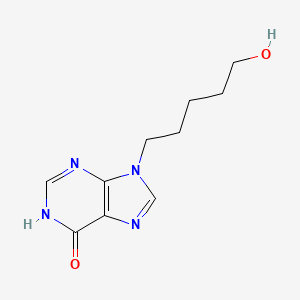

![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)
